

Application Notes and Protocols: Fixed-Cell Imaging After Dynasore Treatment

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Compound of Interest		
Compound Name:	Dynasore hydrate	
Cat. No.:	B6590803	Get Quote

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Introduction

Dynasore is a cell-permeable small molecule inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2] Dynamin is a key protein involved in membrane fission during clathrin-mediated endocytosis.[3][4] By inhibiting dynamin's GTPase activity, Dynasore effectively blocks the scission of newly formed vesicles from the plasma membrane, leading to an accumulation of clathrin-coated pits at the cell surface.[1][3] This rapid and reversible inhibition of endocytosis makes Dynasore a valuable tool for studying cellular processes that rely on this pathway, including receptor trafficking, nutrient uptake, and pathogen entry.[4][5]

These application notes provide a detailed protocol for treating cultured cells with Dynasore and subsequently performing fixed-cell immunofluorescence imaging to visualize its effects on cellular structures and protein localization.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing Dynasore, illustrating its effects on endocytosis and other cellular processes.

Table 1: Inhibition of Transferrin Uptake by Dynasore



Cell Line	Dynasore Concentrati on	Incubation Time	Method of Quantificati on	Inhibition of Transferrin Uptake	Reference
HeLa	80 μΜ	30 min	Integrated fluorescence intensity	Strong block in traffic and accumulation	[1]
HeLa	~15 μM (IC50)	Not specified	Cell-free assay	50% inhibition	[5]
HUVECs	10-100 μΜ	30 min pre- treatment	Fluorescence microscopy analysis	Dose- dependent inhibition	[6]
Hippocampal Neurons	80 μΜ	Not specified	SynaptopHlu orin fluorescence	Full inhibition	[5][7]
Hippocampal Neurons	~30 μM (IC50)	Not specified	SynaptopHlu orin fluorescence	Half-maximal inhibition	[7]

Table 2: Effects of Dynasore on Cellular Structures and Processes



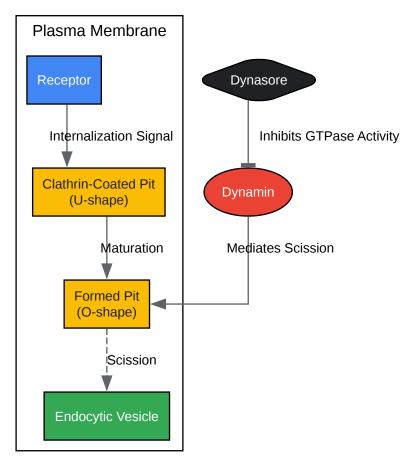
Cell Type	Dynasore Concentrati on	Treatment Duration	Observed Effect	Quantitative Change	Reference
BSC1 cells	80 μΜ	10 min	Accumulation of "U" and "O" shaped coated pits	Morphologica I observation	[1][8]
Bovine Chromaffin Cells	100 μΜ	30 min	Increased number of invagination pits on the plasma membrane	Increase in membrane capacitance	[9]
Mouse Embryos (2- cell stage)	200 μΜ	24 h	Arrested at the 2-cell stage, increased cortical actin filament distribution	Significant increase in actin fluorescence intensity	[1]
H1080 lung cancer cells	Not specified	Not specified	Suppression of invasion activity	Approximatel y 40% suppression	[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Dynasore and the experimental workflow for fixed-cell imaging after treatment.



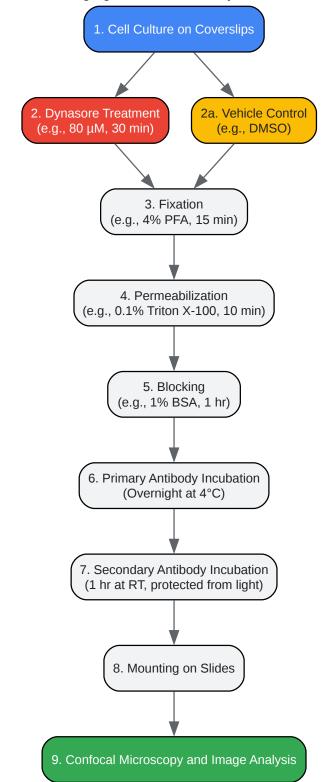
Mechanism of Dynasore Action



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Caption: Dynasore inhibits dynamin's GTPase activity, blocking vesicle scission.





Fixed-Cell Imaging Workflow after Dynasore Treatment

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Caption: Workflow for immunofluorescence after Dynasore treatment.



Experimental Protocols

Protocol 1: General Immunofluorescence Staining of Cultured Cells After Dynasore Treatment

This protocol provides a general procedure for the immunofluorescent staining of cellular components in cultured cells following treatment with Dynasore.

Materials:

- Cultured cells grown on sterile glass coverslips
- · Complete cell culture medium
- Dynasore (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the protein of interest)
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

 Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[1]



Dynasore Treatment:

- Prepare working solutions of Dynasore in pre-warmed complete cell culture medium. A final concentration of 80 μM is commonly used.[1][9]
- Prepare a vehicle control solution with the same final concentration of DMSO as the Dynasore-treated samples (e.g., 0.2%).[1]
- Aspirate the old medium from the cells and replace it with the Dynasore-containing medium or the vehicle control medium.
- Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.[1]

Fixation:

- Aspirate the treatment medium and wash the cells twice with PBS.
- Add the 4% PFA fixation solution and incubate for 15-20 minutes at room temperature.[1]
 [10]
- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Add the Permeabilization Buffer and incubate for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

Blocking:

- Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.



- Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
- Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - The next day, wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.
 - Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.
- Nuclear Counterstaining:
 - Wash the cells three times with PBS for 5 minutes each in the dark.
 - Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
 - Wash the cells twice with PBS.
- Mounting:
 - Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging:
 - Image the slides using a confocal microscope. Acquire a series of z-stack images for each cell to allow for 3D reconstruction and accurate analysis.[1]

Protocol 2: Transferrin Uptake Assay to Monitor Endocytosis Inhibition

Methodological & Application



This protocol is a functional assay to visually and quantitatively assess the inhibition of clathrin-mediated endocytosis by Dynasore.

Materials:

- Cultured cells grown on sterile glass coverslips
- Serum-free cell culture medium
- Dynasore (stock solution in DMSO)
- DMSO (vehicle control)
- Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
- Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Antifade mounting medium

Procedure:

- Cell Seeding: Seed cells on coverslips to reach 50-70% confluency.
- Serum Starvation: Before the assay, starve the cells in serum-free medium for 30-60 minutes at 37°C to increase the number of available transferrin receptors on the cell surface.[9]
- Dynasore Pre-treatment:
 - Incubate the cells with 80 μM Dynasore or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.[1]
- Transferrin Uptake:
 - Add fluorescently-labeled transferrin (e.g., 10-25 μg/mL) to the medium and incubate for 1-15 minutes at 37°C, depending on the desired time point for uptake.[11]



- Stop Uptake and Remove Surface-Bound Transferrin:
 - To stop the uptake, place the plate on ice and wash the cells with ice-cold PBS.
 - To remove transferrin that is bound to the cell surface but not internalized, perform an acid
 wash by incubating the cells with Acid Wash Buffer for 2 minutes at room temperature.
 Repeat this step three times.[1]
- Fixation:
 - Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
- Mounting and Imaging:
 - Wash the cells three times with PBS.
 - Mount the coverslips on glass slides with antifade mounting medium.
 - Image the cells using a fluorescence or confocal microscope.
- · Quantification:
 - Measure the integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).[1] Compare the fluorescence intensity between Dynasore-treated and control cells. Typically, 80-100 cells are analyzed for each condition.
 [1]

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